Ki16198
Overview
Description
Ki16198 is a potent and orally active lysophosphatidic acid receptor antagonist. It is the methyl ester derivative of Ki16425. This compound inhibits lysophosphatidic acid receptor 1 and lysophosphatidic acid receptor 3-induced inositol phosphate production with inhibition constants of 0.34 micromolar and 0.93 micromolar, respectively . This compound has shown significant effects in inhibiting pancreatic cancer tumorigenesis and metastasis in vivo .
Mechanism of Action
Target of Action
Ki16198, also known as “3-(4-(4-((1-(2-chlorophenyl)ethoxy)carbonylamino)-3-methyl-5-isoxazolyl)benzylsulfanyl)propanoic acid methyl ester” or “Methyl 3-((4-(4-(((1-(2-chlorophenyl)ethoxy)carbonyl)amino)-3-methylisoxazol-5-yl)benzyl)thio)propanoate”, is a potent and orally active LPA receptor antagonist . The primary targets of this compound are the LPA1 and LPA3 receptors .
Mode of Action
This compound inhibits LPA1 and LPA3-induced inositol phosphate production . It does this by binding to these receptors and preventing their activation by LPA, thereby inhibiting the downstream effects of LPA receptor activation .
Biochemical Pathways
The inhibition of LPA1 and LPA3 receptors by this compound affects several biochemical pathways. These receptors are involved in a variety of cellular processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and the modulation of ion channels . By inhibiting these receptors, this compound can affect these processes and their downstream effects .
Pharmacokinetics
It is noted that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
This compound has been shown to be effective for pancreatic cancer tumorigenesis and metastasis in vivo . It inhibits migration and invasion responses to LPA in several pancreatic cancer cell lines . In animal models, oral administration of this compound significantly decreased tumor weight and attenuated invasion and metastasis to lung, liver, and brain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of LPA in the environment can affect the efficacy of this compound, as it competes with LPA for binding to the LPA1 and LPA3 receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
Ki16198 is synthesized as the methyl ester derivative of Ki16425. The synthesis involves the reaction of Ki16425 with methanol under acidic conditions to form the methyl ester . The solubility of this compound in dimethyl sulfoxide is greater than 24.5 milligrams per milliliter .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is typically stored at -20 degrees Celsius to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Ki16198 undergoes several types of chemical reactions, including:
Inhibition of inositol phosphate production: This compound inhibits lysophosphatidic acid receptor 1 and lysophosphatidic acid receptor 3-induced inositol phosphate production
Inhibition of migration and invasion responses: This compound effectively inhibits migration and invasion responses to lysophosphatidic acid in pancreatic cancer cell lines
Common Reagents and Conditions
Dimethyl sulfoxide: Used as a solvent for this compound
Methanol: Used in the synthesis of this compound from Ki16425
Major Products Formed
Inhibition of proMMP-9 protein and mRNA expression: This compound significantly decreases the expression of proMMP-9 protein and mRNA in pancreatic cancer cells
Scientific Research Applications
Ki16198 has several scientific research applications, including:
Cancer Research: This compound is effective in inhibiting pancreatic cancer tumorigenesis and metastasis in vivo
Cell Migration and Invasion Studies: This compound is used to study the inhibition of migration and invasion responses in cancer cell lines
Lysophosphatidic Acid Receptor Studies: This compound is used to study the inhibition of lysophosphatidic acid receptor 1 and lysophosphatidic acid receptor 3-induced inositol phosphate production
Comparison with Similar Compounds
Ki16198 is similar to Ki16425, which is also a lysophosphatidic acid receptor antagonist. this compound is the methyl ester derivative of Ki16425 and has shown greater potency in inhibiting lysophosphatidic acid receptor 1 and lysophosphatidic acid receptor 3-induced inositol phosphate production . Other similar compounds include:
Ki16425: The parent compound of this compound, also a lysophosphatidic acid receptor antagonist
Lysophosphatidic Acid Receptor Antagonists: Other compounds that inhibit lysophosphatidic acid receptors
This compound stands out due to its higher potency and effectiveness in inhibiting pancreatic cancer tumorigenesis and metastasis .
Properties
IUPAC Name |
methyl 3-[[4-[4-[1-(2-chlorophenyl)ethoxycarbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O5S/c1-15-22(26-24(29)31-16(2)19-6-4-5-7-20(19)25)23(32-27-15)18-10-8-17(9-11-18)14-33-13-12-21(28)30-3/h4-11,16H,12-14H2,1-3H3,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVJBROTJWPHHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ki16198 interact with its target and what are the downstream effects?
A1: this compound acts as an antagonist for Lysophosphatidic acid receptors LPA1 and LPA3. [, , , ] This means it binds to these receptors and blocks the action of Lysophosphatidic acid (LPA), a bioactive phospholipid involved in various cellular processes. By inhibiting LPA signaling, this compound has been shown to:
- Reduce airway epithelial cell loss: In a murine tracheal transplant model, this compound attenuated airway epithelial cell loss, suggesting a role for LPA signaling in this process. []
- Inhibit cancer cell invasion and metastasis: Studies in a mouse model of pancreatic cancer demonstrated that this compound significantly inhibited tumor growth and metastasis to various organs, likely by suppressing LPA-induced cell migration and matrix metalloproteinase (MMP) production. []
- Modulate pain signaling: this compound was found to block LPA-mediated enhancement of P2X3 receptor and ASIC currents in rat sensory neurons, suggesting a potential role in pain modulation. [, ]
Q2: What is the impact of this compound on pancreatic cancer progression?
A2: Oral administration of this compound showed promising results in a preclinical study using a mouse model of pancreatic cancer. [] The study demonstrated that this compound significantly reduced tumor weight and, importantly, attenuated the invasion and metastasis of cancer cells to the lung, liver, and brain. This effect was associated with the inhibition of MMP accumulation in ascites. These findings highlight the potential of this compound as a therapeutic agent for targeting pancreatic cancer progression.
Q3: Does this compound influence pain perception?
A3: Research suggests that this compound might play a role in pain modulation. In studies using rat models, this compound effectively blocked the LPA-induced enhancement of both P2X3 receptor and ASIC currents in sensory neurons. [, ] These receptors are known to play crucial roles in pain signaling, particularly in the context of neuropathic and inflammatory pain. The ability of this compound to interfere with these pain pathways presents an intriguing avenue for further research into its potential as a novel analgesic.
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